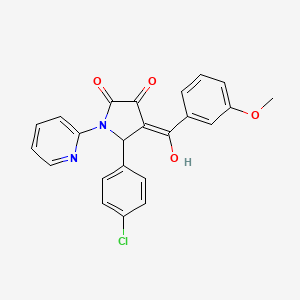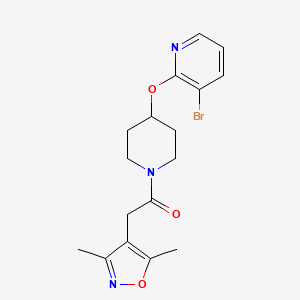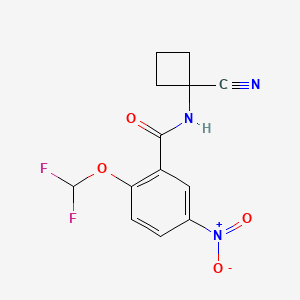
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyridazinone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CCR2 Receptor Antagonists : A study by Butora et al. (2006) explored the development of CCR2 receptor antagonists, focusing on small molecule compounds with central aromatic portions. These antagonists showed high binding affinity and selectivity toward chemokine receptors, indicating potential use in treating conditions influenced by these receptors.
α-Amylase Inhibitors : Research by Mathew et al. (2015) synthesized various N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives and evaluated them as α-amylase inhibitors. The significant activity of these compounds suggests potential applications in treating diabetes or obesity.
Anticancer Activity : A study by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives with antioxidant activity. These compounds showed promising results in in vitro antioxidant activity tests, suggesting potential in cancer research.
Lipoxygenase Inhibitors : Aziz‐ur‐Rehman et al. (2016) researched the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These heterocyclic compounds displayed moderately good activities, indicating potential therapeutic applications in diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid compounds derived from (2,5-dioxopyrrolidin-1-yl)butanamides, showing broad spectra of activity in preclinical seizure models. This indicates their potential as new anticonvulsant agents (Kamiński et al., 2015).
Butyrylcholinesterase Inhibitors : Dundar et al. (2019) synthesized novel pyridazinone derivatives and evaluated them as butyrylcholinesterase inhibitors. These compounds showed potential for Alzheimer's disease treatment (Dundar et al., 2019).
Tyrosinase and Melanin Inhibitors : Research by Raza et al. (2019) involved synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluating them as tyrosinase and melanin inhibitors. These compounds showed promising results, suggesting potential in the treatment of pigmentation disorders.
Antimicrobial Agents : A study by Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing pyrazole, thiophene, thiazole, and thiadiazole derivatives with moderate antimicrobial activity.
Analgesic and Anti-inflammatory Activity : Gökçe et al. (2011) synthesized 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives for reducing gastrointestinal toxicity of NSAIDs, demonstrating significant analgesic and anti-inflammatory activities (Gökçe et al., 2011).
Antifungal Activities : Lee et al. (1999) tested N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides for fungicidal activities against various fungi, showing good to excellent activities in some cases (Lee et al., 1999).
Propiedades
IUPAC Name |
N-cyclopentyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-3-6-18(24)21-16-4-1-2-5-16/h7-12,16H,1-6,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVDSMUXPUNGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B2433512.png)

![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)


![4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2433523.png)



![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)
![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)
![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)